

An In-Depth Technical Guide to 1-methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxy-1-methyl-1H-benzo[d]imidazole

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This technical guide provides a comprehensive overview of 1-methyl-5-methoxybenzimidazole, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, synthesis, characterization, and known biological activities within the broader context of benzimidazole derivatives.

Chemical Identity and Nomenclature

1-methyl-5-methoxybenzimidazole is a substituted benzimidazole with the chemical formula $C_9H_{10}N_2O$. The unequivocal identification of this compound is crucial for researchers. Below is a comprehensive list of its identifiers and alternative names.

Identifier	Value
IUPAC Name	1-methyl-5-methoxy-1H-benzimidazole
CAS Number	10394-39-5[1]
Molecular Formula	$C_9H_{10}N_2O$
Molecular Weight	162.19 g/mol

This compound is also known by a variety of synonyms in literature and chemical databases:

- 5-METHOXY-1-METHYLBENZIMIDAZOLE
- 5-methoxy-1-methyl-1H-benzoimidazole
- 1H-Benzimidazole, 5-methoxy-1-methyl-
- 5-Methoxy-1-methyl-1H-benzimidazol
- 1-Methyl-5-methoxy-benzimidazol
- **5-methoxy-1-methyl-1H-benzo[d]imidazole**

Synthesis of 1-methyl-5-methoxybenzimidazole

The synthesis of 1-methyl-5-methoxybenzimidazole typically proceeds through the N-methylation of the parent 5-methoxybenzimidazole. This transformation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the benzimidazole scaffold.

Rationale for N-Methylation

The introduction of a methyl group at the N1 position of the benzimidazole ring serves several key purposes in drug design and development:

- **Modulation of Lipophilicity:** The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Receptor Interaction:** The presence and position of the methyl group can alter the molecule's binding affinity and selectivity for its biological target.
- **Metabolic Stability:** N-methylation can block a potential site of metabolism, thereby increasing the compound's in vivo half-life.
- **Tautomerism Prevention:** In unsubstituted benzimidazoles, tautomerism can lead to a mixture of regioisomers upon substitution. N-methylation locks the molecule in a single tautomeric form, simplifying its chemical behavior and pharmacological interactions.

Experimental Protocol: N-methylation of 5-methoxybenzimidazole

This protocol outlines a general and robust method for the synthesis of 1-methyl-5-methoxybenzimidazole from 5-methoxybenzimidazole using methyl iodide.

Materials:

- 5-methoxybenzimidazole
- Methyl iodide (MeI)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone or Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

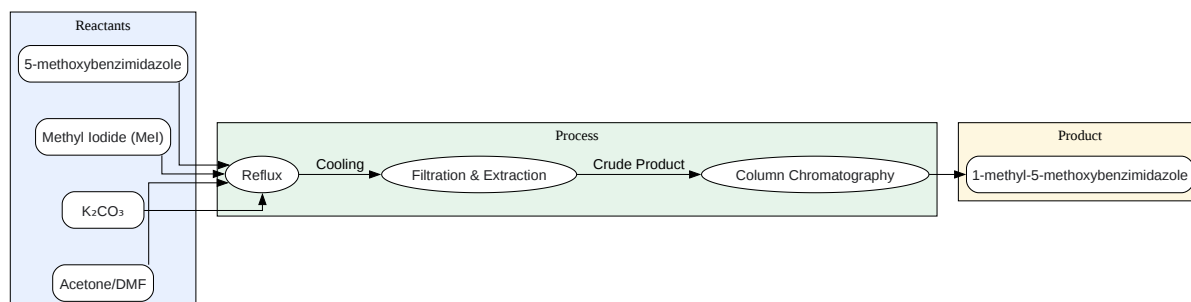
Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxybenzimidazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
- **Solvent Addition:** Add anhydrous acetone or DMF to the flask to create a suspension.
- **Addition of Methylating Agent:** While stirring the suspension at room temperature, add methyl iodide (1.1 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected

carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

- **Reaction:** Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-methyl-5-methoxybenzimidazole as a pure compound.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 1-methyl-5-methoxybenzimidazole.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data provides the expected spectroscopic characteristics of 1-methyl-5-methoxybenzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, published spectrum for 1-methyl-5-methoxybenzimidazole is not readily available, the expected chemical shifts can be predicted based on the analysis of closely related benzimidazole derivatives.^[2]

¹H NMR (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 7.8 - 7.6	s	H2
~ 7.4 - 7.2	d	H7
~ 7.1 - 6.9	d	H4
~ 6.8 - 6.6	dd	H6
~ 3.8	s	OCH ₃
~ 3.7	s	NCH ₃

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~ 156	C5
~ 144	C2
~ 140	C7a
~ 135	C3a
~ 118	C7
~ 110	C4
~ 98	C6
~ 56	OCH ₃
~ 32	NCH ₃

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

- Electron Ionization (EI): The mass spectrum of 1-methyl-5-methoxybenzimidazole shows a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.

Biological Activity and Potential Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.^[3] These include antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties.

While specific biological studies on 1-methyl-5-methoxybenzimidazole are limited in the public domain, research on its close derivatives provides valuable insights into its potential applications.

Antimicrobial and Antifungal Activity

Derivatives of 5-methoxy-2-mercaptobenzimidazole have demonstrated moderate to high antibacterial activity against strains such as *Escherichia coli* and *Enterobacter cloacae*.^[4] Some derivatives also exhibit antifungal activity against *Aspergillus niger*.^[4] The core structure of 1-methyl-5-methoxybenzimidazole could serve as a valuable starting point for the development of novel antimicrobial agents.

Anticancer and Cytotoxic Potential

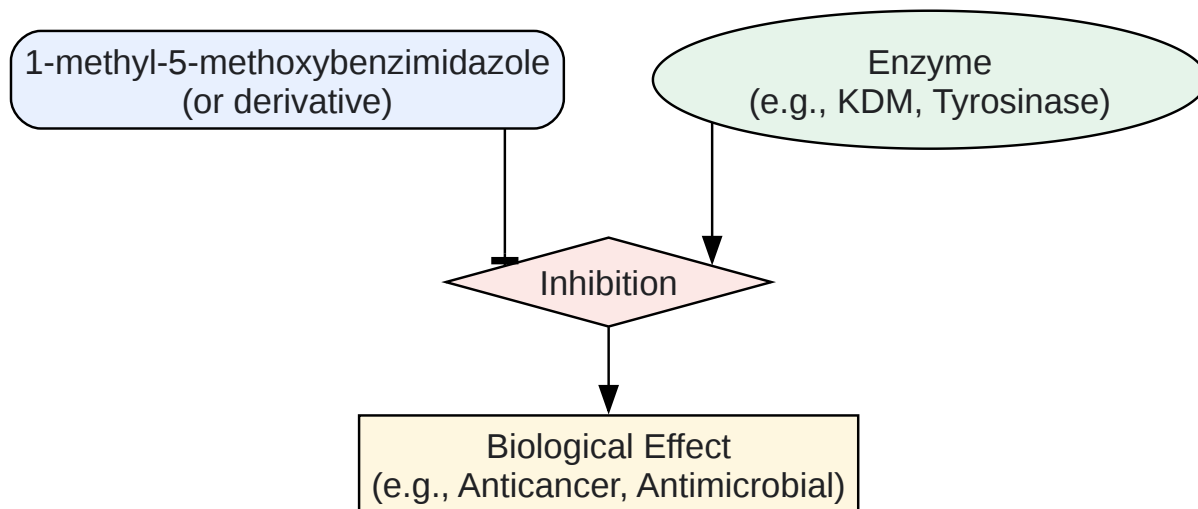
Numerous benzimidazole derivatives have been investigated for their anticancer properties. For instance, certain 5-methoxy-2-mercaptobenzimidazole derivatives have shown cytotoxic effects against breast cancer cell lines.^[5] Other studies have highlighted the antiproliferative activity of N-methyl-substituted benzimidazoles against various cancer cell lines, including lung carcinoma, colorectal carcinoma, and breast cancer.^{[6][7][8][9][10]} The mechanism of action for some of these derivatives involves the inhibition of key cellular targets like tubulin polymerization or specific kinases.

Potential Mechanism of Action: Enzyme Inhibition

The benzimidazole core is known to interact with various enzymes. For example, some benzimidazole derivatives act as inhibitors of lysine demethylases (KDMs), which are implicated in cancer progression.^[11] The proposed mechanism involves the chelation of the active-site metal ion, leading to enzyme inactivation.

Another potential target is tyrosinase, an enzyme involved in melanin biosynthesis. 5-methoxy-2-mercaptobenzimidazole has been identified as a potent tyrosinase inhibitor. This suggests

that 1-methyl-5-methoxybenzimidazole and its derivatives could be explored for applications in dermatology and cosmetology.



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Caption: Potential mechanism of action via enzyme inhibition.

Conclusion and Future Directions

1-methyl-5-methoxybenzimidazole is a versatile heterocyclic compound with a foundation in the well-established and biologically active benzimidazole family. While direct pharmacological data on this specific molecule is emerging, the extensive research on its derivatives underscores its potential as a valuable scaffold for the development of new therapeutic agents. Future research should focus on the systematic evaluation of 1-methyl-5-methoxybenzimidazole's own biological activity profile to unlock its full potential in medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-methyl-5-methoxybenzimidazole]. BenchChem, [2026]. [Online PDF]. Available at:

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